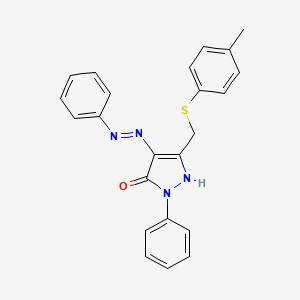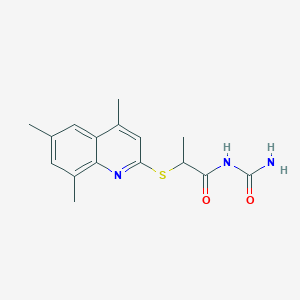
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide is a chemical compound with the molecular formula C16H19N3O2S It is known for its unique structure, which includes a quinoline ring substituted with trimethyl groups and a sulfanyl-propanoyl-urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of 4,6,8-trimethylquinoline, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with propanoyl chloride to form the propanoyl derivative. Finally, the propanoyl derivative is treated with urea under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, potentially as an enzyme inhibitor or a ligand for specific receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism by which N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and sulfanyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
- 4-(2-((4,6,8-Trimethylquinolin-2-yl)thio)ethyl)morpholine
Uniqueness
This compound is unique due to its specific combination of a quinoline ring with trimethyl substitutions and a sulfanyl-propanoyl-urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
CAS No. |
5540-91-0 |
|---|---|
Molecular Formula |
C16H19N3O2S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C16H19N3O2S/c1-8-5-10(3)14-12(6-8)9(2)7-13(18-14)22-11(4)15(20)19-16(17)21/h5-7,11H,1-4H3,(H3,17,19,20,21) |
InChI Key |
XVNZNKMHROEFLD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


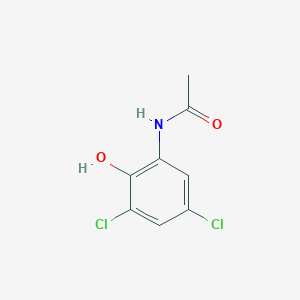
![N-benzyl-2-[[4-(4-chlorophenyl)-5-[1-(dimethylamino)ethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-propan-2-ylacetamide](/img/structure/B1657012.png)
![(4E)-4-[(E)-1,3-bis(4-bromophenyl)prop-2-enylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B1657013.png)
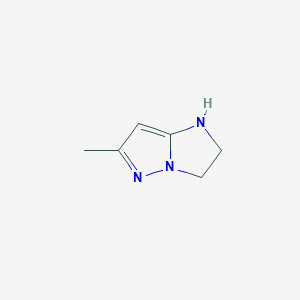
![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B1657015.png)
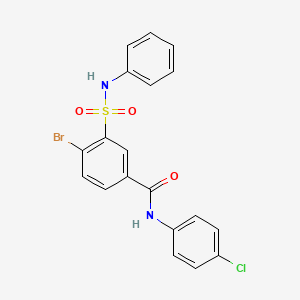
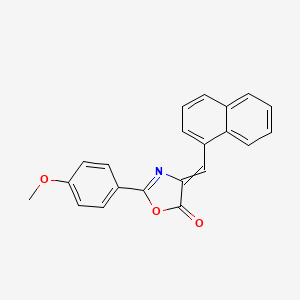
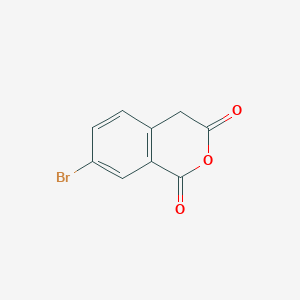
![2-(4-bromo-5-methyl-2-propan-2-ylphenoxy)-N-[(E)-(2,4,6-trimethylphenyl)methylideneamino]acetamide](/img/structure/B1657026.png)
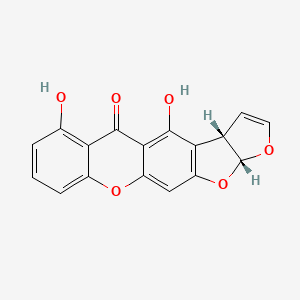
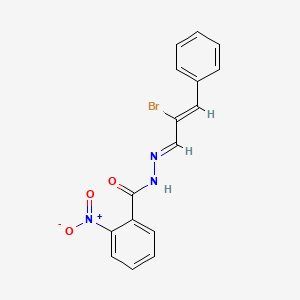

![[4-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B1657031.png)
